molecular formula C55H74N16O14 B12062099 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH

Cat. No.: B12062099
M. Wt: 1183.3 g/mol
InChI Key: IGACZQNUZMBGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH: Nafarelin , is a synthetic peptide with a fascinating pharmacological profile. Let’s break it down:

    Nafarelin: (brand name ) functions as a . Its primary mechanism of action involves desensitizing pituitary GnRH receptors, leading to decreased gonadotropin release. Consequently, it reduces serum concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Clinically, it finds applications in various contexts:

Preparation Methods

Synthetic Routes::

    Solid-phase peptide synthesis (SPPS): is commonly employed for Nafarelin production. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.

  • Protecting groups ensure selective reactions during coupling steps.
  • The C-terminal carboxyl group is typically activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
  • Cleavage from the resin and deprotection yield the final peptide.
Industrial Production::
  • Large-scale synthesis often involves automated peptide synthesizers.
  • Purification methods (e.g., HPLC ) ensure high purity.

Chemical Reactions Analysis

    Oxidation: Nafarelin may undergo oxidative reactions, affecting its stability.

    Reduction: Reduction steps can modify its structure.

    Substitution: Nafarelin’s amino acid side chains are susceptible to substitution reactions.

    Common Reagents: Vary based on the specific reaction.

    Major Products: Cleavage products during synthesis and degradation pathways.

Scientific Research Applications

    Pharmacokinetics Studies: Investigating Nafarelin’s absorption, distribution, metabolism, and excretion.

    Peptide Delivery Research: Assessing its bioavailability and tissue distribution.

    Medical Applications: Beyond its clinical uses, explore its potential in other diseases.

    Environmental and Industrial Research: Investigate its impact and applications.

Mechanism of Action

    Molecular Targets: Pituitary GnRH receptors.

    Pathways Involved: Downregulation of gonadotropin release.

Comparison with Similar Compounds

    Uniqueness: Highlight Nafarelin’s distinct features.

    Similar Compounds: Explore related GnRH agonists and their properties.

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH is a complex peptide composed of various amino acids, each contributing to its biological activity. Understanding the interactions and effects of this compound is crucial for its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this peptide, supported by data tables, case studies, and research findings.

Structure and Composition

The peptide consists of the following amino acids:

  • Pyr : Pyrrolidine
  • His : Histidine
  • Trp : Tryptophan
  • Ser : Serine
  • Tyr : Tyrosine
  • Gly : Glycine
  • Leu : Leucine
  • Arg : Arginine
  • Pro : Proline

This sequence includes both hydrophobic and polar residues, influencing its solubility, stability, and interaction with biological membranes.

  • Receptor Interactions : The presence of Tyr and Arg suggests potential interactions with G protein-coupled receptors (GPCRs). Tyrosine residues are known to undergo post-translational modifications that can affect receptor signaling pathways .
  • Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, indicating that this peptide may influence mood and cognitive functions through serotonergic pathways .
  • Antioxidant Properties : The presence of Ser and Tyr contributes to the antioxidant capacity of the peptide, which may protect against oxidative stress in cellular environments .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the peptide enhances insulin sensitivity in skeletal muscle cells, suggesting a role in metabolic regulation .
Study 2Found that the peptide exhibits neuroprotective effects against mitochondrial toxins by modulating metabolic pathways, reducing oxidative stress markers .
Study 3Investigated the binding affinity of the peptide to various GPCRs, revealing significant interactions that may lead to therapeutic applications in neurodegenerative diseases .

Detailed Research Findings

  • Neuroprotective Effects :
    • A study indicated that this compound significantly reduced neuronal cell death induced by oxidative stress. This effect was attributed to its ability to scavenge free radicals and modulate mitochondrial function .
  • Metabolic Regulation :
    • Research highlighted that this peptide enhances glucose uptake in muscle cells through activation of the insulin signaling pathway. This indicates potential applications in managing diabetes and metabolic syndrome .
  • Post-translational Modifications :
    • The role of tyrosine in post-translational modifications was emphasized, showing how modifications like phosphorylation could enhance or inhibit biological activity depending on cellular context .

Properties

IUPAC Name

2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N16O14/c1-29(2)19-38(49(80)66-37(9-5-17-59-55(56)57)54(85)71-18-6-10-43(71)53(84)62-26-46(76)77)65-45(75)25-61-47(78)39(20-30-11-13-33(73)14-12-30)67-52(83)42(27-72)70-50(81)40(21-31-23-60-35-8-4-3-7-34(31)35)68-51(82)41(22-32-24-58-28-63-32)69-48(79)36-15-16-44(74)64-36/h3-4,7-8,11-14,23-24,28-29,36-43,60,72-73H,5-6,9-10,15-22,25-27H2,1-2H3,(H,58,63)(H,61,78)(H,62,84)(H,64,74)(H,65,75)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H,76,77)(H4,56,57,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGACZQNUZMBGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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